4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a structurally complex molecule featuring a benzamide core substituted with a dimethylsulfamoyl group, a 1,2,4-triazole ring with a phenyl substituent, and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety. This hybrid architecture combines sulfonamide, triazole, and thiadiazole pharmacophores, which are widely associated with antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely involves multi-step reactions, including thioether formation and carbamoylation, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O4S3/c1-15-26-28-22(37-15)25-20(32)14-36-23-29-27-19(31(23)17-7-5-4-6-8-17)13-24-21(33)16-9-11-18(12-10-16)38(34,35)30(2)3/h4-12H,13-14H2,1-3H3,(H,24,33)(H,25,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRBVIFUJTSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-methyl-1,3,4-thiadiazole-2-amine and 4-phenyl-4H-1,2,4-triazole-3-thiol. These intermediates are then subjected to various coupling reactions, often using reagents like carbodiimides and sulfonyl chlorides, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the benzamide moiety can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substitutions like dimethylsulfamoyl vs. diethylsulfamoyl (e.g., vs. ) influence steric bulk and metabolic stability, with dimethyl groups offering reduced enzymatic degradation .
- Chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents (e.g., vs. ) modulate electronic properties and binding affinities to target enzymes .
Physicochemical Properties
Insights :
- Higher molecular weight and LogP in the target compound suggest improved membrane permeability but reduced aqueous solubility compared to .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide represents a complex structure that incorporates various pharmacophores known for their biological activity. This article synthesizes the available research findings on its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a dimethylsulfamoyl group, which is known for its role in enhancing the solubility and biological activity of sulfonamide derivatives. The presence of a triazole ring and a thiadiazole moiety suggests potential interactions with biological targets such as enzymes and receptors.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing similar structural motifs. For instance, derivatives of triazole and thiadiazole have shown significant activity against viral infections, particularly influenza viruses.
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication by targeting specific viral proteins. For example, compounds similar to the one have been shown to interact with the polymerase proteins of influenza viruses, disrupting their function and preventing viral assembly .
- Case Studies : In a study evaluating various triazole-containing compounds, certain derivatives exhibited low IC50 values (e.g., 18.4 µM), indicating potent antiviral effects . The structure–activity relationship (SAR) analysis revealed that modifications to the substituents significantly influenced their efficacy.
Cytotoxicity
The cytotoxic effects of this compound have not been extensively documented; however, related compounds in the literature indicate that the introduction of specific groups can lead to varying degrees of cytotoxicity against cancer cell lines.
- Selectivity Index : Compounds with similar structures demonstrated selectivity indices above 10, suggesting a favorable therapeutic window . This implies that while they may exhibit cytotoxic effects on cancer cells, they do so with reduced toxicity to normal cells.
Structure–Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the compound's structure can enhance or diminish its biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at 4-position | Increased activity |
| Methyl group at 6-position | Decreased activity |
| Aliphatic chain length | Critical for cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
